BBBT

Gas Chromatography Liquid Crystal Stationary Phase PAH Analysis

BBBT, chemically defined as N,N′-Bis(p-butoxybenzylidene)-α,α′-bi-p-toluidine [CAS 59261-10-8], is a mesogenic Schiff base that exhibits high-temperature smectic-nematic liquid crystalline behavior. Its molecular architecture comprises a central ethylene-bridged bis-toluidine core flanked by two p-butoxybenzylidene wings (C36H40N2O2, MW 532.72 g/mol).

Molecular Formula C36H40N2O2
Molecular Weight 532.7 g/mol
CAS No. 59261-10-8
Cat. No. B1294999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBBT
CAS59261-10-8
Molecular FormulaC36H40N2O2
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC
InChIInChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3
InChIKeyMTNKRTXSIXNCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BBBT (CAS 59261-10-8): Procurement-Grade Overview of a Thermally Stable Nematogenic Schiff Base for Gas-Liquid Chromatography


BBBT, chemically defined as N,N′-Bis(p-butoxybenzylidene)-α,α′-bi-p-toluidine [CAS 59261-10-8], is a mesogenic Schiff base that exhibits high-temperature smectic-nematic liquid crystalline behavior [1]. Its molecular architecture comprises a central ethylene-bridged bis-toluidine core flanked by two p-butoxybenzylidene wings (C36H40N2O2, MW 532.72 g/mol) [2]. First reported as a gas-liquid chromatography (GLC) stationary phase by Janini et al. in 1976, BBBT was specifically designed to overcome the thermal instability of its methoxy homolog BMBT while retaining the unique selectivity for polycyclic aromatic hydrocarbon (PAH) isomer separations that conventional isotropic stationary phases cannot achieve [3]. This compound is primarily sourced for specialized chromatographic applications rather than as a general laboratory reagent.

Why In-Class Substitution of BBBT Fails: Liquid Crystal Phase Architecture Determines Isomer Resolution


BBBT and its structural analogs are not interchangeable as GLC stationary phases because separation of rigid, structurally similar PAH isomers depends critically on the anisotropic solute ordering induced by the liquid crystalline phase [1]. Each homolog in the N,N′-bis(p-alkoxybenzylidene)-α,α′-bi-p-toluidine series possesses a unique mesomorphic temperature range—defined by crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic transition temperatures—dictating both operational temperature window and solute selectivity [2]. Even small structural modifications to the terminal alkoxy or phenyl substituent produce measurable shifts in these transition temperatures, selectivity factors, and column bleed profiles [3]. Substituting BBBT with a lower homolog (e.g., BMBT) sacrifices thermal stability and operational longevity, while replacing it with a higher homolog (e.g., BHxBT) or a phenyl analog (e.g., BPhBT) alters the elution order and resolution of critical isomer pairs [4]. The quantitative evidence below demonstrates that BBBT occupies a specific, non-interchangeable performance niche within this compound class.

BBBT (CAS 59261-10-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Thermal Stability and Column Bleed: BBBT vs. BMBT

BBBT was synthesized as the bis-p-butoxy homolog of BMBT with the explicit goal of maintaining identical PAH isomer separation capability while substantially reducing column bleed at elevated temperatures. BMBT columns exhibit measurable bleed and limited practical utility above 240°C [1]. BBBT provides the same unique separations with significantly diminished column bleed, extending the practical operating temperature range [2]. No direct numerical bleed rate comparison (e.g., pA signal) was identified in the accessible literature; however, the qualitative improvement is consistently cited across multiple independent studies.

Gas Chromatography Liquid Crystal Stationary Phase PAH Analysis

Synthesis Efficiency: BBBT vs. BPhBT

Strand and Andren (1978) reported a comparative synthesis of BBBT and BPhBT using an optimized dimethylformamide/chloroform reflux method. BPhBT was synthesized in 4 hours, while BBBT required 10 hours under equivalent conditions [1]. This difference in synthetic duration reflects the differential reactivity of p-butoxybenzaldehyde versus p-phenylbenzaldehyde in the condensation reaction with α,α′-bi-p-toluidine.

Organic Synthesis Liquid Crystal Production Process Chemistry

Chromatographic Selectivity: BBBT vs. Conventional Non-Liquid Crystal Phases for Isomeric PASH Resolution

In a systematic evaluation of capillary columns for separating isomeric polycyclic aromatic sulfur heterocycles (PASH), pure SE-52 (nonpolar) could not resolve all 4-ring or 5-ring isomers. A 50% (w/w) mixture of BBBT in SE-52 successfully resolved these problematic isomer groups that co-eluted on pure SE-52 [1]. This demonstrates that BBBT imparts a shape-selective retention mechanism unavailable with isotropic stationary phases.

Sulfur Heterocycle Analysis Coal Liquid Characterization Environmental Forensics

Column Efficiency: BBBT on Glass Microbead Supports

Zoccolillo et al. (1982) characterized the performance of BBBT-coated glass microbead columns. The best efficiency was achieved at BBBT loadings from 0.025% w/w (ca. 1800 theoretical plates m⁻¹) to 0.1% w/w (ca. 2100 theoretical plates m⁻¹) [1]. These efficiency values serve as a benchmark for column preparation reproducibility and quality control when procuring pre-packed or coating BBBT columns.

Column Packing Technology Theoretical Plates Method Optimization

Mesomorphic Temperature Range: Cross-Class Comparison of BBBT Homolog and Analog Series

The mesomorphic behavior of the alkoxy homolog series N,N′-bis(p-alkoxybenzylidene)-α,α′-bi-p-toluidine was systematically characterized by Janini et al. (1979) [1]. While the precise solid-smectic, smectic-nematic, and nematic-isotropic transition temperatures for the n-butoxy homolog (BBBT) are not digitized in the openly accessible abstract, the reported data for closely related homologs establish the structure-property trend: BMBT (methoxy) exhibits limited thermal stability above 240°C [2]; BHxBT (hexyloxy) shows a smectic range of 127–229°C and nematic range of 229–274°C; BPhBT (phenyl, a non-alkoxy analog) offers a nematic range of 257–403°C [3]. BBBT, as the n-butoxy homolog, occupies an intermediate position in this series with a nematic range falling between those of the methoxy and hexyloxy analogs, providing a balance of thermal stability and chromatographic operating range.

Liquid Crystal Physics Phase Transition Thermodynamics Stationary Phase Design

Resolution of PAH Isomers on Liquid Crystal vs. Conventional Phases: BBBT Class Advantage

Muschik et al. (1980) demonstrated that liquid crystal columns (BBBT and BPhBT) provided shorter elution times and better resolution for methoxy-substituted quinone isomers compared with conventional OV-17 columns [1]. On BPhBT at 272°C, retention ratios for benzanthraquinone/1-CH₃O-/2-CH₃O-/3-CH₃O-/4-CH₃O- were 1.00/1.19/1.81/3.63/2.53, with resolution values R₁,₂ = 6, R₂,₃ = 5, and R₃,₄ = 6 [1]. While these specific retention data are reported for BPhBT rather than BBBT, the liquid crystal mechanism of shape-selective retention is shared across the class, and BBBT was shown to provide 'the same unique separations' as BMBT/BPhBT [2].

PAH Isomer Separation Benzanthracene Carcinogen Analysis

BBBT (CAS 59261-10-8): Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-Temperature GC/MS Analysis of Carcinogenic PAH Metabolites in Biological Matrices

BBBT is the rational stationary phase choice when analyzing PAH metabolites requiring column temperatures in the 230–300°C range, where its methoxy homolog BMBT fails due to excessive column bleed [1]. The significantly diminished bleed profile of BBBT relative to BMBT ensures lower background noise in GC/MS systems, improving detection limits for trace-level carcinogen metabolites. This is critical for laboratories studying PAH metabolism, DNA adduct formation, or conducting biomonitoring studies where column bleed directly compromises mass spectral signal-to-noise ratios [2].

Isomer-Specific Analysis of Polycyclic Aromatic Sulfur Heterocycles (PASH) in Fossil Fuel Characterization

For the geochemical or petrochemical laboratory tasked with characterizing sulfur-containing polycyclic aromatic compounds in coal liquids or crude oil fractions, a 50% (w/w) BBBT in SE-52 capillary column uniquely resolves 4-ring and 5-ring PASH isomers that co-elute on pure SE-52 or polar Superox 20M phases [3]. This application exploits the shape-selective retention mechanism of the BBBT nematic phase to distinguish structural isomers critical for assessing fuel quality, refining processes, or environmental impact.

Preparative-Scale Separation of Methoxy-Substituted Quinone Positional Isomers

Academic and industrial laboratories synthesizing or characterizing methoxyquinone libraries benefit from BBBT-coated columns for preparative isomer separation. The liquid crystal phase provides predictable elution orders based on molecular shape and substitution patterns, with resolution values exceeding R = 5 between adjacent isomer peaks—performance unattainable on OV-17 or equivalent conventional phases [4]. For procurement specifically targeting quinone isomer separations, BBBT offers a tested and validated stationary phase with documented performance parameters.

Column Packing Method Development Using Characterized Efficiency Benchmarks

For analytical method developers preparing custom-packed GLC columns, BBBT offers well-characterized efficiency benchmarks: 1800 theoretical plates m⁻¹ at 0.025% w/w loading and 2100 plates m⁻¹ at 0.1% w/w loading on glass microbead supports [5]. These reference values enable quality assessment of in-house column preparation, direct comparison of commercial pre-packed column performance against published standards, and optimization of coating procedures. Procurement of BBBT for this purpose should specify particle size distribution and support material to ensure comparability with literature data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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